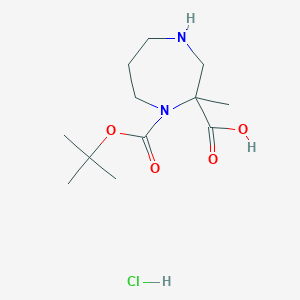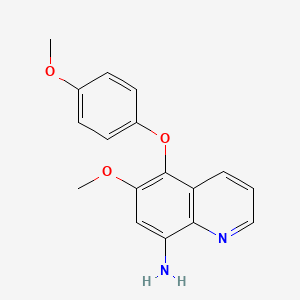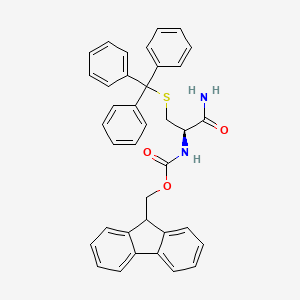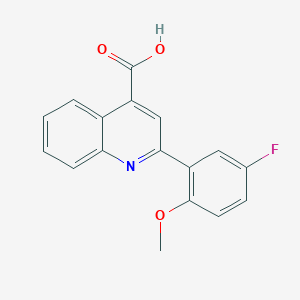
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Nucleophilic substitution reactions are common, particularly involving the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, while oxidation and reduction reactions can produce a range of functionalized derivatives.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable carbamate . Deprotection occurs under acidic conditions, where the Boc group is cleaved to release the free amine . This process is facilitated by the stability of the tert-butyl carbocation intermediate, which undergoes elimination and decarboxylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected amines: These compounds share the Boc protecting group and are used in similar applications.
Carbobenzoxy (Cbz) protected amines: Another common protecting group used in organic synthesis, particularly in peptide synthesis.
Fmoc protected amines: Used in solid-phase peptide synthesis, offering different stability and deprotection conditions compared to Boc.
Uniqueness
1-(tert-Butoxycarbonyl)-2-methyl-1,4-diazepane-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Boc protecting group with a diazepane ring. This combination provides distinct reactivity and stability profiles, making it a valuable tool in organic synthesis and related fields.
Propriétés
Formule moléculaire |
C12H23ClN2O4 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(17)14-7-5-6-13-8-12(14,4)9(15)16;/h13H,5-8H2,1-4H3,(H,15,16);1H |
Clé InChI |
UAIQMDOOBFPUKN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCCCN1C(=O)OC(C)(C)C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)


![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)


![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)


![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)

